3-(3-Chlorobenzoyl)-5-fluoropyridine
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Overview
Description
3-(3-Chlorobenzoyl)-5-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds This compound is characterized by the presence of a chlorobenzoyl group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzoyl)-5-fluoropyridine typically involves the acylation of 5-fluoropyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzoyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorobenzoyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
3-(3-Chlorobenzoyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzoyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorobenzoyl)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoropyridine: Lacks the chlorobenzoyl group, resulting in different chemical properties and applications.
3-Chlorobenzoyl chloride: Used as a reagent in the synthesis of 3-(3-Chlorobenzoyl)-5-fluoropyridine.
Uniqueness
This compound is unique due to the presence of both the chlorobenzoyl and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H7ClFNO |
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Molecular Weight |
235.64 g/mol |
IUPAC Name |
(3-chlorophenyl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-10-3-1-2-8(4-10)12(16)9-5-11(14)7-15-6-9/h1-7H |
InChI Key |
CQPCMQCOESHZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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